Spaglumic Acid

Catalog No.
S543635
CAS No.
4910-46-7
M.F
C11H16N2O8
M. Wt
304.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spaglumic Acid

CAS Number

4910-46-7

Product Name

Spaglumic Acid

IUPAC Name

(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid

Molecular Formula

C11H16N2O8

Molecular Weight

304.25 g/mol

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1

InChI Key

GUCKKCMJTSNWCU-BQBZGAKWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

beta-NAAG, N-acetylaspartyl-beta-linked glutamate

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

The exact mass of the compound Naaxia is 338.0961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spaglumic Acid, also known as N-Acetylaspartylglutamic acid (NAAG), is an endogenous dipeptide neuropeptide abundant in the mammalian central nervous system. It is composed of N-acetylaspartic acid (NAA) and glutamic acid joined by a peptide bond. Functionally, it is a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a key presynaptic receptor that modulates neurotransmitter release. This targeted activity at mGluR3, distinct from the broad excitatory action of glutamate, makes Spaglumic Acid a critical tool for investigating neuroprotection, excitotoxicity, and synaptic plasticity.

Substituting Spaglumic Acid with its constituent amino acids, Glutamic Acid and N-Acetylaspartate (NAA), is inappropriate for targeted research due to fundamental differences in receptor pharmacology. Glutamic acid is a non-selective agonist at a wide range of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors, which can induce widespread neuronal excitation and excitotoxicity. In contrast, Spaglumic Acid's dipeptide structure confers high selectivity for presynaptic mGluR3 receptors, which typically leads to a reduction in glutamate release. NAA, while structurally related, is primarily a marker of neuronal integrity and lacks the specific mGluR3 agonist activity of the full dipeptide. Therefore, procuring Spaglumic Acid is essential for applications requiring selective modulation of mGluR3 without the confounding, non-specific effects of its precursors.

Superior Aqueous Solubility for Simplified Formulation and Dosing

Spaglumic Acid demonstrates significantly higher aqueous solubility compared to its precursor, L-Glutamic Acid. Technical datasheets report the solubility of Spaglumic Acid in water to be as high as 260 mg/mL (854.56 mM). In contrast, L-Glutamic Acid has a reported aqueous solubility of only 8.6 mg/mL at neutral pH. This represents an approximate 30-fold greater solubility for Spaglumic Acid.

Evidence DimensionAqueous Solubility (at or near neutral pH)
Target Compound Data260 mg/mL
Comparator Or BaselineL-Glutamic Acid: 8.6 mg/mL
Quantified Difference~30-fold higher solubility
ConditionsAqueous solution, room temperature.

The substantially higher solubility simplifies the preparation of high-concentration stock solutions for in vitro and in vivo studies, avoiding the need for pH adjustments or co-solvents required for less soluble analogs.

Selective mGluR3 Agonism without Direct Excitatory NMDA Receptor Activity

Spaglumic Acid is a selective agonist at mGluR3, with reported EC50 values ranging from 11–100 µM depending on the assay. Importantly, it has significantly lower affinity for ionotropic NMDA receptors (EC50: 666 µM), the primary mediators of glutamate's fast excitatory effects. Glutamate, the most common substitute, is a potent agonist at both receptor classes. This pharmacological profile allows Spaglumic Acid to modulate synaptic activity via presynaptic mGluR3 without directly causing the strong postsynaptic depolarization and potential excitotoxicity associated with glutamate.

Evidence DimensionReceptor Agonist Potency (EC50)
Target Compound DatamGluR3: 11-100 µM; NMDA Receptor: 666 µM
Comparator Or BaselineGlutamate: Potent agonist at both mGluR and NMDA receptors.
Quantified DifferenceAt least 6-fold higher selectivity for mGluR3 over NMDA receptors.
ConditionsIn vitro receptor binding and activation assays in transfected cells.

For studies focused on the specific role of group II mGluRs in neuromodulation, using Spaglumic Acid avoids the confounding, widespread excitatory effects of non-selective compounds like glutamate.

Demonstrated Neuroprotective Efficacy Over its Precursor N-Acetylaspartate (NAA)

In a model of hypoxia-induced spinal cord cell injury, Spaglumic Acid provided dose-dependent neuroprotection. At concentrations of 63-1000 µM, it completely eliminated hypoxia-induced loss of cell viability. In contrast, its precursor N-Acetylaspartate (NAA) is primarily viewed as a marker of neuronal health and does not typically exhibit direct, potent neuroprotective activity in such assays. The neuroprotective action of Spaglumic Acid is linked to its ability to activate presynaptic mGluR3, which reduces excitotoxic glutamate release—a mechanism unavailable to NAA.

Evidence DimensionProtection against Hypoxia-Induced Cell Death
Target Compound Data107.4-114.4% protection at 63-1000 µM
Comparator Or BaselineN-Acetylaspartate (NAA): Generally considered a biomarker of neuronal viability, not a direct neuroprotective agent in excitotoxicity models.
Quantified DifferenceSpaglumic Acid shows potent, direct neuroprotective effects where NAA does not.
ConditionsIn vitro hypoxia model using spinal cord cells.

This evidence justifies procuring Spaglumic Acid specifically for studies investigating mechanisms of neuroprotection, as its precursor NAA is not a functionally equivalent substitute for this application.

Selective Probing of Group II Metabotropic Glutamate Receptors

Leveraging its high selectivity for mGluR3 over ionotropic glutamate receptors, Spaglumic Acid is the appropriate choice for studies designed to isolate the effects of presynaptic group II mGluR activation on neurotransmitter release and synaptic plasticity, without inducing direct, fast excitatory postsynaptic currents.

Investigating Neuroprotective Pathways in Excitotoxicity Models

Based on its demonstrated ability to protect neurons from hypoxic injury, Spaglumic Acid is well-suited as a tool compound for exploring therapeutic strategies aimed at mitigating glutamate-mediated excitotoxicity in models of stroke, traumatic brain injury, and other neurodegenerative conditions.

High-Concentration Formulations for In Vitro and In Vivo Dosing

The superior aqueous solubility of Spaglumic Acid compared to its parent amino acid, glutamate, makes it the preferred compound for applications requiring the preparation of concentrated, pH-neutral stock solutions for cell culture media or for direct in vivo administration without the need for potentially confounding solvents or extreme pH adjustments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

304.09066547 Da

Monoisotopic Mass

304.09066547 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X81L78B3RB

Related CAS

113701-65-8 (magnesium salt)
57096-28-3 (sodium salt/solvate)

Drug Indication

Used in patients with allergic conjunctivitis.

Mechanism of Action

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation.

Other CAS

4910-46-7

Wikipedia

N-Acetylaspartylglutamic_acid

Dates

Last modified: 08-15-2023
1: Sanchis-Merino ME, Montero JA, Ruiz-Moreno JM, Rodriguez AE, Pastor S. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis. Exp Eye Res. 2008 May;86(5):791-7. doi: 10.1016/j.exer.2008.02.007. Epub 2008 Mar 4. PubMed PMID: 18378229.
2: Purello D'Ambrosio F, Gangemi S, Ricciardi L, Cuzzocrea S, Di Lorenzo G. Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. Allergol Immunopathol (Madr). 1997 Sep-Oct;25(5):233-7. PubMed PMID: 9395007.
3: Reddy AV, Ravindranath B. Synthesis of alpha-, beta- and cyclic spaglumic acids. Int J Pept Protein Res. 1992 Nov;40(5):472-6. PubMed PMID: 1362393.

Explore Compound Types